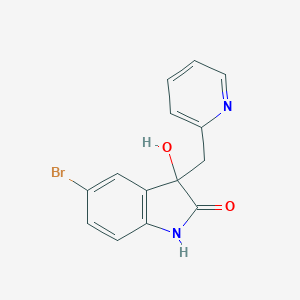

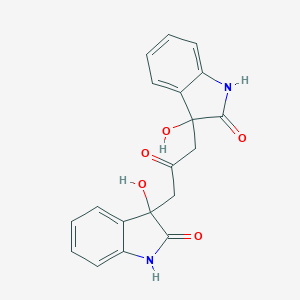

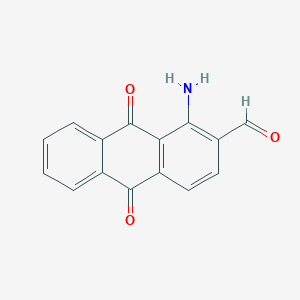

![molecular formula C8H6BrN3S B187193 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 39751-84-3](/img/structure/B187193.png)

5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. Triazoles are known for their superior pharmacological applications and can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . They exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Applications De Recherche Scientifique

Antibacterial Activity

Scientific Field

Microbiology and Medicinal Chemistry

Summary

The global spread of drug-resistant bacteria necessitates the development of new antimicrobial agents. Compounds containing the 1,2,4-triazole ring, such as 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol, exhibit significant antibacterial activity. Researchers have explored this heterocyclic core to combat microbial resistance.

Experimental Procedures

Results

Studies have shown promising antibacterial activity of 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol against relevant pathogens . Further optimization and rational design can enhance its antibacterial potential.

Corrosion Inhibition

Scientific Field

Materials Science and Corrosion Chemistry

Summary

5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol acts as an effective inhibitor against mild steel corrosion in acidic environments.

Experimental Procedures

Results

The compound demonstrated an impressive inhibition efficiency of 97.9% against mild steel corrosion . Its mixed-type inhibition mechanism contributes to protection.

DNA Marker Detection

Scientific Field

Analytical Chemistry and Biotechnology

Summary

Researchers have utilized 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol to design a surface-enhanced Raman scattering-based probe for rapid and accurate DNA marker detection.

Experimental Procedures

Results

The compound-based probe enables fast and sensitive DNA marker detection . Its application extends to genomics and diagnostics.

Synthesis of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives

Scientific Field

Organic Chemistry and Drug Design

Summary

Researchers have employed 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives.

Experimental Procedures

Results

The compound serves as a valuable building block for novel heterocyclic structures . These derivatives may have potential pharmacological applications.

Propriétés

IUPAC Name |

5-(2-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLYSRWJOIGDAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=S)NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356149 |

Source

|

| Record name | 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

39751-84-3 |

Source

|

| Record name | 5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)

![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)

![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)